
1-(4-(甲基氨基)-3-硝基苯基)乙酮
描述
1-(4-(Methylamino)-3-nitrophenyl)ethanone, commonly known as methylone, is a synthetic cathinone that belongs to the family of phenethylamines. It is a designer drug that has gained popularity in recent years due to its psychoactive effects. Methylone is similar in structure to MDMA (3,4-methylenedioxymethamphetamine), which is a well-known recreational drug. However, it is important to note that methylone is not approved for medical use and is illegal in many countries.
科学研究应用
相平衡研究
Li 等人(2019 年)的研究重点是相关硝基苯基乙酮在不同溶剂中的固液相平衡和三元相图。该研究对于理解含有相似化合物的混合物的分离过程至关重要,该过程可用于提纯用于制药和其他行业的化学品。根据这项研究构建的三元相图对于优化分离技术和提高化学制造过程的效率至关重要 (Li 等人,2019)。
有机合成
各种研究工作已经证明了硝基苯基乙酮在有机合成中的多功能性。Androsov 等人(2010 年)描述了一种使用相关化合物作为前体合成 2-和 3-氨基苯并[b]噻吩的简便方法。该合成路线突出了该化合物在构建复杂芳香体系中的作用,这在药物化学和材料科学中很重要 (Androsov 等人,2010)。
抗菌活性
Patel 等人(2011 年)研究了涉及硝基苯基乙酮的衍生物的合成和抗菌活性。这些化合物对各种细菌菌株(如枯草芽孢杆菌和大肠杆菌)表现出显着的活性,表明它们作为开发新型抗菌剂的先导化合物的潜力。这些研究中探讨的构效关系为设计更有效的抗菌化合物提供了有价值的见解 (Patel 等人,2011)。
属性
IUPAC Name |
1-[4-(methylamino)-3-nitrophenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-6(12)7-3-4-8(10-2)9(5-7)11(13)14/h3-5,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMFMDSOEBOCAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)NC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70524849 | |
| Record name | 1-[4-(Methylamino)-3-nitrophenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70524849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Methylamino)-3-nitrophenyl)ethanone | |
CAS RN |
18076-17-0 | |
| Record name | 1-[4-(Methylamino)-3-nitrophenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70524849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

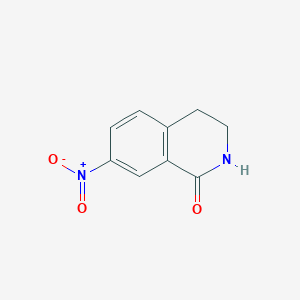


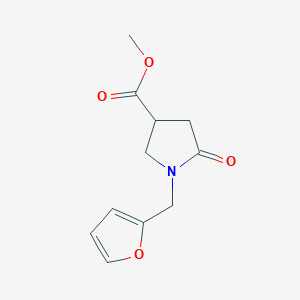
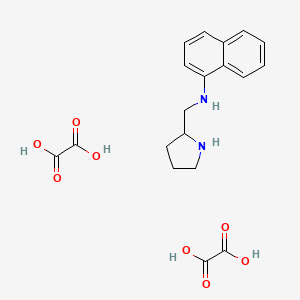

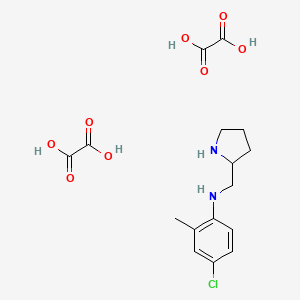
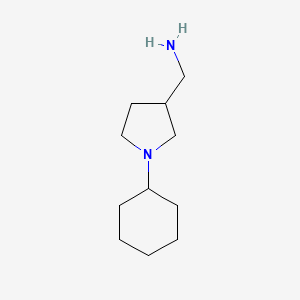
![1-[1-(2-Methoxyphenyl)pyrrolidin-3-yl]methanamine oxalate](/img/structure/B1356330.png)

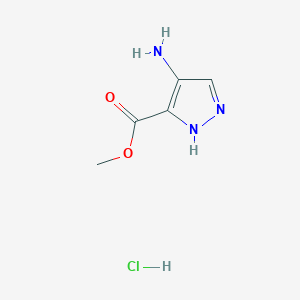
![N-[1-(3,4-difluorophenyl)ethyl]-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B1356349.png)

